molecular formula C14H20N2O2 B153441 tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 201150-73-4

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B153441
M. Wt: 248.32 g/mol
InChI Key: SISNTWMRMJDEFB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the isoquinoline family, which is a structural motif found in many natural products and pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.

Synthesis Analysis

The synthesis of related tert-butyl isoquinoline derivatives has been explored in various studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . Another study demonstrated the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, showcasing the versatility of tert-butyl groups in complex molecule construction .

Molecular Structure Analysis

The molecular structure of tert-butyl isoquinoline derivatives can be complex, with potential for multiple stereocenters and functional groups. X-ray crystallographic analysis has been used to unambiguously determine the structure of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which also features tert-butyl as a substituent . This technique is crucial for confirming the molecular geometry and the presence of specific functional groups.

Chemical Reactions Analysis

Tert-butyl isoquinoline derivatives can undergo various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction to form a hexahydrofuro[3,4-h]isoquinoline derivative, and further chemical transformations of this adduct were explored . Additionally, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been used as a chemoselective tert-butoxycarbonylation reagent for amines and phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl isoquinoline derivatives are influenced by their functional groups and molecular structure. For example, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed the presence of intramolecular hydrogen bonding, which can affect the compound's stability and reactivity .

Scientific Research Applications

1. As a tert-butoxycarbonylation reagent

  • tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids in the absence of a base. This process is chemoselective and yields high results under mild conditions (Saito et al., 2006), (Ouchi et al., 2002).

2. In the synthesis of oligo(L-gamma-glutamyl) conjugates

  • The tert-butyl group, as a carboxyl protecting group, is utilized in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, containing multiple L-glutamic acid residues. These conjugates are significant in inhibiting thymidylate synthase, an enzyme involved in DNA synthesis (Pawełczak et al., 1989).

3. In antimalarial drug development

  • N-tert-Butyl isoquine (GSK369796) is an antimalarial drug candidate that was selected and developed as part of a public-private partnership. This molecule, a 4-aminoquinoline, was rationally designed based on chemical and pharmacological considerations. The development of this drug involved comparing it with other antimalarials, such as chloroquine and amodiaquine (O’Neill et al., 2009).

4. In the preparation of Diels-Alder reaction intermediates

  • tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in the preparation of various intermediates for the Diels-Alder reaction. This reaction is a key method in organic chemistry for creating cyclic structures, often used in the synthesis of complex natural products and pharmaceuticals (Padwa et al., 2003).

5. In the synthesis of marine drug derivatives

  • The synthesis of marine drug derivatives, specifically 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, is another application. This compound is a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

6. In the synthesis of glycuronamides

  • Glycuronamides linked to amino acids, constituents of microbial polysaccharides, are synthesized using tert-butyl and Nε-tert-butyloxycarbonyl protected amino acid tert-butyl esters. These compounds have potential applications in immunochemical studies (Chernyak et al., 1991).

properties

IUPAC Name

tert-butyl 5-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISNTWMRMJDEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590568
Record name tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

201150-73-4
Record name tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org

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